molecular formula C9H11NO3 B3082658 Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 113169-27-0

Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B3082658
CAS No.: 113169-27-0
M. Wt: 181.19 g/mol
InChI Key: HENLOHXKKRWRLB-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 113169-27-0) is a high-value, multifunctional pyrrole derivative of significant interest in medicinal and materials chemistry. Its molecular structure, defined by the formula C9H11NO3 and a molecular weight of 181.19 g/mol, incorporates two highly reactive functional groups: an ethyl carboxylate and an aldehyde . This makes it a versatile key synthetic intermediate or precursor for the construction of more complex heterocyclic systems. A prominent application, as demonstrated in scientific literature, is its use as a starting material for the synthesis of hydrazone derivatives, which are investigated for their diverse biological activities, including potential antimicrobial and antitubercular properties . Furthermore, pyrrole-2-carboxaldehyde derivatives are recognized as important skeletons in natural products and are studied for their roles in physiological processes, underscoring the broader relevance of this compound class in bioorganic chemistry . The formyl group is amenable to condensation reactions, allowing for the facile introduction of conjugated molecular frameworks, which are valuable in the development of novel opto-electronic materials and nonlinear optical (NLO) properties . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling is essential; it should be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

ethyl 4-formyl-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(6-11)5-10(8)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENLOHXKKRWRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the formylation of ethyl 1-methyl-1H-pyrrole-2-carboxylate using the Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the Vilsmeier-Haack reaction for large-scale synthesis. This includes using efficient mixing, temperature control, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under mild conditions.

Major Products Formed

    Oxidation: Ethyl 4-carboxy-1-methyl-1H-pyrrole-2-carboxylate.

    Reduction: Ethyl 4-hydroxymethyl-1-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Ethyl 4-substituted-1-methyl-1H-pyrrole-2-carboxylate derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The biological activity of ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate has been evaluated in various studies, indicating potential therapeutic uses:

  • Antitumor Activity:
    • A study synthesized derivatives of this compound to evaluate their antitumor properties against several human carcinoma cell lines. The results showed promising activity, with some derivatives exhibiting IC50 values as low as 0.065 μmol/L against A549 cells .
  • Antibacterial Properties:
    • Research has demonstrated that some derivatives possess significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
  • Anti-inflammatory Effects:
    • Preliminary investigations into the anti-inflammatory properties of this compound derivatives indicate that they may inhibit specific inflammatory pathways, warranting further exploration for therapeutic development.

Several case studies have highlighted the versatility of this compound in drug discovery:

Case Study 1: Antitumor Agent Development
Researchers designed a series of compounds based on the ethyl 4-formyl framework to target specific cancer cell lines. The synthesized derivatives were subjected to extensive biological testing, revealing their potential as novel antitumor agents with mechanisms involving enzyme inhibition related to cancer proliferation pathways .

Case Study 2: Antibacterial Screening
A focused study evaluated the antibacterial efficacy of various derivatives derived from this compound against clinically relevant strains. The findings indicated that certain modifications significantly enhanced antibacterial activity, making these compounds candidates for further pharmacological development.

Mechanism of Action

The mechanism of action of ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate depends on its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites. The formyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

a. Ethyl 5-formyl-1H-pyrrole-2-carboxylate (CAS 7126-50-3)
  • Molecular Formula: C₈H₉NO₃ (MW: 167.16 g/mol).
  • Lower molecular weight due to the absence of the 1-methyl group.
  • Applications : Less commonly reported in synthetic pathways, likely due to steric and electronic disadvantages in cycloaddition reactions .
b. Ethyl 4-formyl-2-methyl-1H-pyrrole-3-carboxylate (CAS 64482-57-1)
  • Structure : Methyl group at position 2, ester at position 3.
  • Molecular Formula: C₉H₁₁NO₃ (MW: 181.19 g/mol).
  • Key Differences :
    • The shifted ester group (position 3 vs. 2) modifies dipole moments, influencing interactions in catalytic asymmetric reactions (e.g., [3+2] cycloadditions) .
    • Reduced steric hindrance at position 2 may enhance reactivity with bulky electrophiles .

Ester Group Variations

a. Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3)
  • Structure : Methyl ester instead of ethyl.
  • Molecular Formula: C₈H₉NO₃ (MW: 167.16 g/mol).
  • Key Differences: Solubility: Higher polarity due to the shorter alkyl chain, increasing solubility in polar solvents like methanol. Melting Point: 100–101°C, significantly higher than the ethyl analog (likely liquid at room temperature) .
  • Applications : Preferred in solid-phase synthesis where volatility is a concern.

Halogenated Derivatives

a. Ethyl 4-chloro-1H-pyrrole-2-carboxylate (CAS 1261562-13-3)
  • Structure : Chloro substituent replaces formyl.
  • Molecular Formula: C₇H₈ClNO₂ (MW: 173.60 g/mol).
  • Key Differences :
    • Reactivity : Chloro group reduces electrophilicity, making the compound less reactive in condensation reactions but more stable under acidic conditions.
    • Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the C–Cl bond’s compatibility with palladium catalysts .
b. Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1638268-96-8)
  • Structure : Chlorosulfonyl and fluoro substituents.
  • Molecular Formula: C₈H₉ClFNO₄S (MW: 293.68 g/mol).
  • Key Differences :
    • Electron-Withdrawing Effects : The chlorosulfonyl group enhances electrophilicity, facilitating nucleophilic aromatic substitutions.
    • Stability : Susceptible to hydrolysis under basic conditions .

Pharmacologically Active Analogs

a. Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215)
  • Structure : Aryl carbonyl substituent at position 4.
  • Molecular Formula: C₁₅H₁₃FINO₃ (MW: 401.18 g/mol).
  • Synthesis: Prepared via Friedel-Crafts acylation, contrasting with the Aldol route used for the target compound .
b. Ethyl 4-(2,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate (Compound 219)
  • Structure : 2,4-Dimethoxyphenyl substituent.
  • Molecular Formula: C₁₅H₁₇NO₄ (MW: 275.30 g/mol).
  • Key Differences :
    • Applications : Optimized for CK1δ inhibition, highlighting the impact of electron-donating methoxy groups on biological activity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula MW (g/mol) Melting Point (°C) Key Substituents
This compound - C₉H₁₁NO₃ 181.19 - 4-formyl, 1-methyl, 2-ethyl
Mthis compound 67858-47-3 C₈H₉NO₃ 167.16 100–101 4-formyl, 1-methyl, 2-methyl
Ethyl 4-chloro-1H-pyrrole-2-carboxylate 1261562-13-3 C₇H₈ClNO₂ 173.60 - 4-chloro, 2-ethyl
Ethyl 4-(2,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate - C₁₅H₁₇NO₄ 275.30 121 4-aryl, 2-ethyl

Biological Activity

Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₈H₉NO₃ and a molecular weight of approximately 167.16 g/mol. The compound features a pyrrole ring with a formyl group (-CHO) and an ethyl ester group (-COOEt), which contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
Functional GroupsFormyl, Ester
StructurePyrrole

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits notable antibacterial activity , particularly against Gram-positive bacteria. The compound and its derivatives have been evaluated for their effectiveness against various bacterial strains, with some showing significant efficacy.

For example, derivatives synthesized from this compound have been reported to possess minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin (MIC of 2 μg/mL) .

The antibacterial mechanisms of this compound are believed to involve interactions with bacterial enzymes, potentially inhibiting their function. Studies suggest that azomethine derivatives formed from this compound may disrupt essential metabolic pathways in bacteria .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Condensation Reactions : Involving the reaction of pyrrole derivatives with aldehydes or ketones.
  • Cyclization Reactions : Utilizing reagents that facilitate the formation of the pyrrole ring structure.
  • Substitution Reactions : Modifying existing compounds to introduce the formyl and carboxylate groups.

These synthetic pathways highlight the versatility of the compound as an intermediate in organic synthesis .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antibacterial Efficacy : A study evaluated various derivatives against common bacterial pathogens, finding that certain modifications enhanced antibacterial activity significantly .
  • Synthesis and Characterization : Another research project focused on synthesizing thiosemicarbazone derivatives from this compound, demonstrating improved biological activity against cancer cell lines .

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate be optimized for higher yields?

  • Methodological Approach : The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation using Ethyl 3-methyl-1H-pyrrole-2-carboxylate as a precursor. Key steps include:

  • Reacting with acyl chlorides (e.g., 8-isoquinolinecarbonyl chloride) under anhydrous conditions in dichloromethane or DMF .
  • Using coupling agents like DMAP and Et₃N to activate intermediates, followed by purification via flash chromatography (hexane:EtOAc gradients) .
    • Data Insights : Yields range from 23% to 45% depending on substituent reactivity. Lower yields (e.g., 23% for iodinated derivatives) highlight challenges with steric hindrance or electron-withdrawing groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CD₃OD) confirm regiochemistry of the formyl and ester groups. For example, the aldehyde proton appears at δ ~9.8–10.2 ppm, while the methyl ester resonates at δ ~4.2–4.3 (q, J=7.2 Hz) .
  • ESI-MS : Molecular ion peaks (e.g., m/z 309.3 for isoquinoline derivatives) validate molecular weight .
    • Challenges : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data?

  • DFT Applications :

  • Electronic Properties : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For instance, the formyl group’s electrophilicity directs regioselective functionalization .
  • Reaction Mechanisms : Simulate intermediates in Friedel-Crafts acylation to explain yield variations. Studies on similar pyrroles show steric effects from the 1-methyl group reduce acylation efficiency .
    • Validation : Cross-reference computed NMR/IR spectra with experimental data to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .

Q. What strategies address by-product formation during acylations of this compound?

  • By-Product Analysis : Common impurities include diacylated products or oxidation derivatives (e.g., carboxylic acids).
  • Mitigation Strategies :

  • Temperature Control : Maintain reactions at 0–25°C to suppress over-acylation .
  • Protecting Groups : Temporarily protect the formyl group with acetals (e.g., dimethyl acetal) before introducing electrophiles .
    • Case Study : Tosyl chloride-mediated sulfonylation at 0°C reduced di-substitution from 15% to <5% in related pyrroles .

Q. How can crystallographic data resolve structural uncertainties in derivatives?

  • Crystallography Workflow :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXL refines structures, addressing disorder in flexible substituents (e.g., cyclopropyl groups) .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to confirm stereochemistry .
    • Example : Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate showed 98% agreement between experimental and computed dihedral angles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
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Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

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